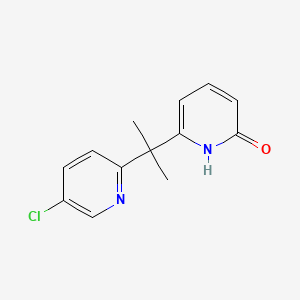
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine and 2-bromopyridine.
Grignard Reaction: 5-Chloropyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2-bromopyridine under palladium-catalyzed conditions to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloropyridin-2-yl)pyridine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
6-(2-(5-Bromopyridin-2-yl)propan-2-yl)pyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-(2-(5-Chloropyridin-2-yl)propan-2-yl)pyridin-2(1H)-one is unique due to the presence of both chloropyridine and pyridinone moieties, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group also adds steric hindrance, affecting the compound’s interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
6-[2-(5-chloropyridin-2-yl)propan-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13ClN2O/c1-13(2,10-7-6-9(14)8-15-10)11-4-3-5-12(17)16-11/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
KBZZYEDHYNTZRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(C=C1)Cl)C2=CC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


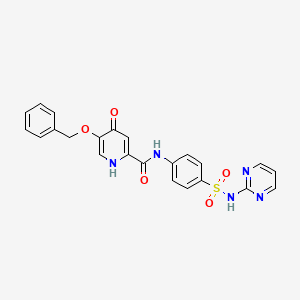
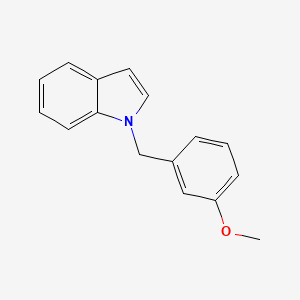
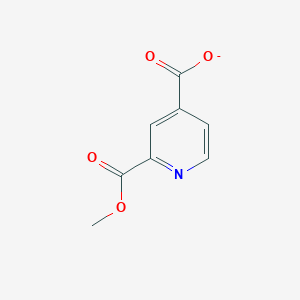
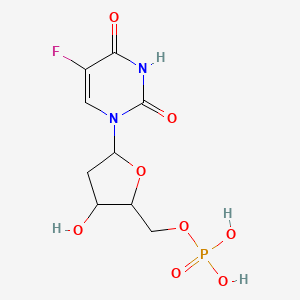
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
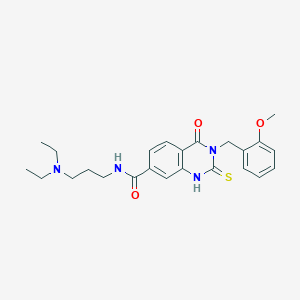
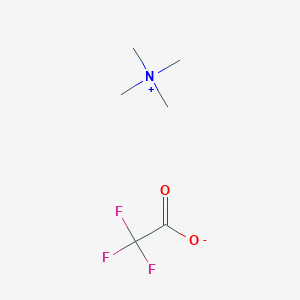
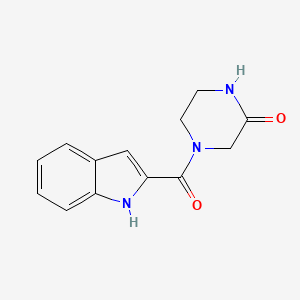

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
